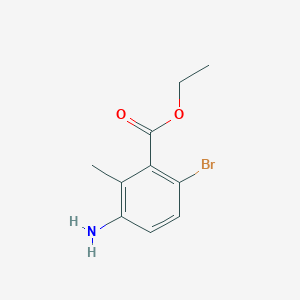
N-Acetyl-5-nitrilonorvaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-5-nitrilonorvaline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an acetyl group, a nitrilo group, and a norvaline backbone, which contribute to its distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-nitrilonorvaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Addition Reaction: The initial step involves the addition of acrylonitrile to a suitable substrate.
Hydrogenation: The intermediate product undergoes hydrogenation to reduce the nitrile group.
Coupling Reaction: The hydrogenated product is then coupled with another reactant to form a more complex intermediate.
Cyclization: The intermediate undergoes cyclization to form a heterocyclic ring.
Ring Opening: The cyclic compound is subjected to ring-opening reactions to introduce functional groups.
Decarboxylation: The intermediate is decarboxylated to remove carboxyl groups.
Acylation: Finally, the compound is acylated to introduce the acetyl group, resulting in the formation of this compound
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using cost-effective raw materials and efficient reaction conditions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry principles, such as using water as a solvent and minimizing waste, can be applied to make the production process more environmentally friendly .
化学反応の分析
Types of Reactions
N-Acetyl-5-nitrilonorvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Cyclization: Cyclization reactions can form new ring structures, enhancing the compound’s stability and reactivity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.
Cyclization: Cyclization reactions often require acidic or basic catalysts to facilitate ring closure
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
N-Acetyl-5-nitrilonorvaline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and enzyme activities.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: This compound is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-Acetyl-5-nitrilonorvaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
類似化合物との比較
N-Acetyl-5-nitrilonorvaline can be compared with other similar compounds, such as:
N-Acetyl-5-methoxytryptamine: Known for its role as a neurohormone and antioxidant.
N-Acetyl-5-hydroxytryptamine: Involved in regulating circadian rhythms and sleep-wake cycles.
N-Acetyl-5-methoxyindole: Used in the synthesis of various pharmaceuticals and agrochemicals .
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
特性
CAS番号 |
34972-70-8 |
|---|---|
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC名 |
2-acetamido-4-cyanobutanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-3H2,1H3,(H,9,10)(H,11,12) |
InChIキー |
DANYRDPZKCQUHF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CCC#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


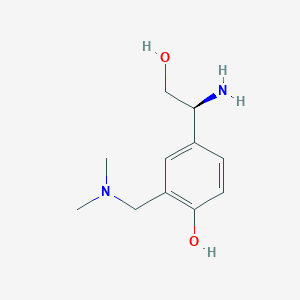

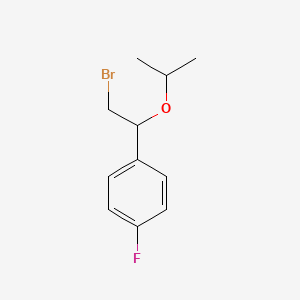

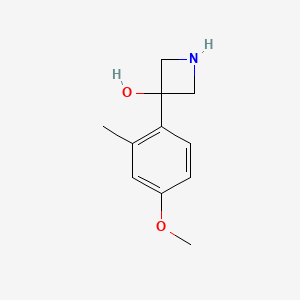

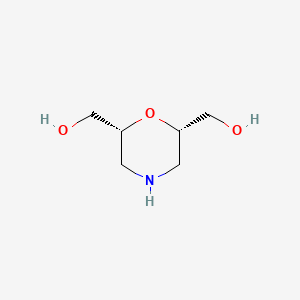
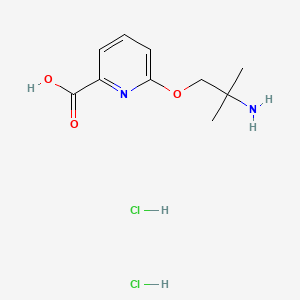
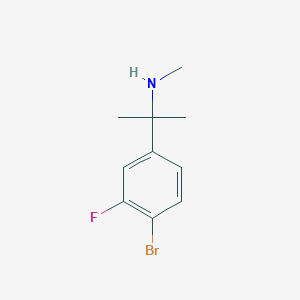


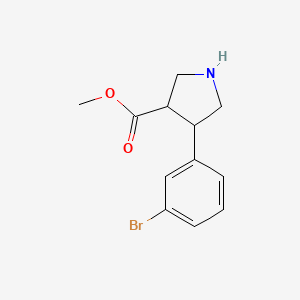
![2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13549699.png)
